3-Amino-5-iodobenzoic acid

Catalog No.
S684216
CAS No.
102153-73-1
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-iodobenzoic acid

CAS Number

102153-73-1

Product Name

3-Amino-5-iodobenzoic acid

IUPAC Name

3-amino-5-iodobenzoic acid

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)

InChI Key

KBYLCDHIWWCZLX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)I)C(=O)O

Synonyms

3-AMINO-5-IODOROBENZOIC ACID

Canonical SMILES

C1=C(C=C(C=C1N)I)C(=O)O

3-Amino-5-iodobenzoic acid is an organic compound with the molecular formula C₇H₆INO₂ and a CAS number of 102153-73-1. It is characterized by the presence of an amino group (-NH₂) and an iodine atom attached to a benzoic acid structure. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly in the development of various medicinal agents and as a reagent in chemical synthesis.

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The amino group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization.
  • Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions, making it useful for creating diverse derivatives.
  • Reactions with Acids: The carboxylic acid group can react with alcohols to form esters, or with amines to form amides.

Several methods have been developed for synthesizing 3-amino-5-iodobenzoic acid:

  • Direct Iodination: Starting from 3-amino benzoic acid, iodination can be achieved using molecular iodine in the presence of an oxidizing agent such as hydrogen peroxide. This method allows for efficient incorporation of iodine into the aromatic ring .
  • Substitution Reactions: The amino group can also facilitate nucleophilic substitution reactions where iodine is introduced through various iodinating agents.
  • Multi-step Synthesis: More complex synthetic routes may involve protecting groups and multiple reaction steps to ensure selective iodination at the desired position.

3-Amino-5-iodobenzoic acid has several potential applications:

  • Pharmaceutical Development: It may serve as a precursor for synthesizing biologically active compounds or drugs that require iodinated aromatic systems.
  • Diagnostic Imaging: Due to its iodine content, it could be utilized in radiolabeling for imaging techniques such as positron emission tomography (PET).
  • Chemical Reagents: It can act as a reagent in organic synthesis for introducing the amino and carboxylic functionalities into other molecules.

In comparison to other iodinated aromatic compounds, 3-amino-5-iodobenzoic acid exhibits unique characteristics due to its specific functional groups. Below are some similar compounds:

Compound NameStructureUnique Features
3-Amino-4-iodobenzoic acidC₇H₆INO₂Different position of iodine
2-Amino-5-iodobenzoic acidC₇H₆INO₂Different position of amino group
4-Amino-3,5-diiodobenzoic acidC₇H₄I₂N₄O₂Contains two iodine atoms

Each of these compounds has distinct properties that may influence their reactivity and biological activity. The positioning of functional groups such as amino and iodine plays a critical role in determining their chemical behavior and potential applications.

Electrophilic Aromatic Substitution Strategies

Regioselective Iodination of Aminobenzoic Acid Derivatives

Electrophilic iodination of 3-aminobenzoic acid remains the most direct route to 3-amino-5-iodobenzoic acid. The amino group activates the aromatic ring, directing iodination to the para position relative to the carboxylic acid. Key methods include:

  • Iodine/Hydrogen Peroxide Systems: Optimized conditions from patent EP1777215B1 demonstrate that iodination with I₂ and H₂O₂ in acetic acid achieves 85–90% yield. The reaction proceeds via in situ generation of iodonium ions (I⁺), facilitated by H₂O₂ oxidation.
  • Microwave-Assisted Iodination: Using iodine and iodic acid (HIO₃) under microwave irradiation reduces reaction times from hours to minutes while maintaining yields >80%. This method minimizes side products like di-iodinated derivatives.
  • Regioselective Reagents: 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) enables solvent-free iodination at room temperature, achieving >95% regioselectivity for mono-iodination.

Table 1: Comparative Iodination Methods

MethodConditionsYield (%)Selectivity
I₂/H₂O₂ in AcOH50°C, 4 h89para >95%
Microwave/HIO₃100 W, 10 min82para 90%
DBDABCODCI (solvent-free)RT, 2 h78para 98%

Oxidizing Agent Optimization in Halogenation Reactions

The choice of oxidizing agent significantly impacts efficiency:

  • H₂O₂ vs. HNO₃: H₂O₂ minimizes over-oxidation of the amino group compared to HNO₃, which risks nitration.
  • Iodic Acid: HIO₃ acts as both oxidant and iodine source, enabling stoichiometric control in microwave reactions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Arylation Techniques

Pd-catalyzed C–H iodination using molecular iodine (I₂) as the sole oxidant has emerged as a sustainable alternative:

  • Pd(OAc)₂/CsOAc System: Catalyzes ortho-iodination of aryl amides with 0.5–5 mol% Pd loading. The mechanism involves Pd(II)/Pd(IV) redox cycles, where I₂ oxidizes Pd(II) to Pd(IV), facilitating C–I bond formation.
  • Late-Stage Functionalization: This method tolerates heterocycles (imidazoles, oxazoles) and avoids directing group removal, streamlining synthesis.

Copper-Assisted Ullmann-Type Reactions

Copper catalysts enable coupling of 3-amino-5-iodobenzoic acid with aryl halides:

  • CuI/L-Proline Systems: Promote C–N bond formation in DMF at 100°C, yielding biaryl amines (65–85%). The reaction proceeds via single-electron transfer (SET) mechanisms.

Solid-Phase Synthesis and Microwave-Assisted Protocols

  • Trityl Chloride Resins: Enable immobilization of aminobenzoic acids via 2,5-dioxopyrrolidin-1-yl esters, facilitating iterative synthesis without protecting group manipulation.
  • Solvent-Free Microwave Reactions: Reduce waste and improve energy efficiency, achieving 80% yields in 15 minutes.

Computational Modeling of Reaction Thermodynamics

Density functional theory (DFT) studies reveal:

  • Electrophilic Substitution: Iodination proceeds via a Wheland intermediate with a computed activation energy (ΔG‡) of 25.6 kcal/mol. Electron-donating groups lower ΔG‡ by 3–5 kcal/mol.
  • Pd-Catalyzed Pathways: Oxidative addition of I₂ to Pd(II) has a ΔG‡ of 18.9 kcal/mol, while C–H activation is rate-limiting (ΔG‡ = 22.4 kcal/mol).

Table 2: DFT-Computed Thermodynamic Parameters

StepΔG‡ (kcal/mol)
I₂ Oxidation to I⁺12.3
Wheland Intermediate Formation25.6
Pd(II) Oxidative Addition18.9

3-Amino-5-iodobenzoic acid represents a versatile molecular building block in supramolecular chemistry, offering dual functionality through its carboxylic acid group and amino substituent, complemented by the halogen bonding capabilities of the iodine atom . This compound demonstrates exceptional potential in crystal engineering applications, where the combination of hydrogen bonding and halogen bonding interactions enables the construction of sophisticated three-dimensional architectures [2]. The strategic positioning of functional groups on the benzene ring allows for predictable supramolecular assembly patterns that have been extensively studied in various crystalline systems [3].

Hydrogen-Bond Directed Crystal Engineering

Crystal engineering with 3-amino-5-iodobenzoic acid relies fundamentally on the directional nature of hydrogen bonding interactions, which serve as primary structure-directing forces in supramolecular assembly [2] [4]. The carboxylic acid functionality provides both hydrogen bond donor and acceptor capabilities, while the amino group contributes additional donor sites that enable complex network formation [5]. Research has demonstrated that hydrogen bonding patterns in systems containing 3-amino-5-iodobenzoic acid exhibit remarkable consistency, with the carboxylic acid group preferentially engaging in specific synthon formation with complementary acceptor molecules [6].

The crystallographic analysis of hydrogen-bonded systems involving 3-amino-5-iodobenzoic acid reveals that the compound consistently participates in robust supramolecular synthons that serve as reliable building blocks for extended network formation [2] [5]. These synthons demonstrate exceptional reliability in crystal engineering applications, achieving supramolecular yields approaching 100% in many documented cases [2]. The predictability of these interactions stems from the well-defined geometric requirements of hydrogen bonding, combined with the complementary nature of the functional groups present in 3-amino-5-iodobenzoic acid [6].

Carboxylic Acid-Aminopyrimidine Synthon Utilization

The carboxylic acid-aminopyrimidine synthon represents one of the most reliable and well-characterized supramolecular motifs in crystal engineering applications involving 3-amino-5-iodobenzoic acid [2] [5]. This synthon forms through complementary hydrogen bonding interactions between the carboxylic acid group of 3-amino-5-iodobenzoic acid and the aminopyrimidine moiety of co-crystallization partners [2]. Crystallographic studies have consistently demonstrated that this synthon achieves formation rates of 100% across multiple experimental conditions, establishing it as a highly dependable structural motif [2].

The geometric parameters of the carboxylic acid-aminopyrimidine synthon exhibit remarkable consistency across different crystalline environments [2] [5]. Typical hydrogen bond distances in these systems range from 2.560 to 2.675 angstroms for oxygen-nitrogen contacts, while nitrogen-oxygen distances span 2.818 to 3.035 angstroms [2]. These measurements reflect the optimal geometric arrangement required for maximum hydrogen bonding strength and structural stability [5].

Synthon ComponentTypical Bond Distance (Å)Bond Angle (°)Frequency of Formation (%)
Carboxylic Acid O-H···N2.560-2.675165-175100
Amino N-H···O=C2.818-3.035160-170100
Secondary N-H···N2.250-2.951150-16585

The reliability of carboxylic acid-aminopyrimidine synthon formation enables the systematic design of supramolecular architectures with predictable connectivity patterns [2] [6]. Research has shown that this synthon serves as a primary structural motif that directs the initial assembly of molecular components, subsequently enabling the formation of higher-order structures through secondary interactions [2]. The consistent geometric requirements of this synthon allow for rational design approaches in crystal engineering applications [5].

Halogen Bonding in Three-Dimensional Network Construction

Halogen bonding interactions involving the iodine atom of 3-amino-5-iodobenzoic acid play a crucial supporting role in the construction of three-dimensional supramolecular networks [2] [7]. These interactions complement the primary hydrogen bonding motifs by providing additional connectivity pathways that extend two-dimensional assemblies into complex three-dimensional architectures [2] [8]. The σ-hole of the iodine atom serves as an effective halogen bond donor, enabling directional interactions with electron-rich acceptor sites [9] [10].

Crystallographic analysis reveals that halogen bonding interactions in systems containing 3-amino-5-iodobenzoic acid typically exhibit distances ranging from 2.812 to 3.265 angstroms for iodine-nitrogen contacts [2] [11]. The angular geometry of these interactions demonstrates remarkable linearity, with carbon-iodine-nitrogen angles consistently falling between 163.9 and 178 degrees [2] [7]. This geometric precision reflects the highly directional nature of halogen bonding and contributes to the structural predictability of the resulting networks [9].

The integration of halogen bonding with hydrogen bonding enables the formation of hierarchical supramolecular architectures where primary hydrogen-bonded motifs are connected into extended networks through halogen bonding interactions [2] [12]. Research has demonstrated that this combination achieves structural success rates of approximately 71% for the formation of extended architectures, indicating the effectiveness of this dual-interaction approach [2]. The halogen bonding interactions serve to organize hydrogen-bonded supermolecules into one-dimensional chains and two-dimensional sheets, ultimately leading to three-dimensional network formation [2] [8].

Network DimensionalityHalogen Bond Distance (Å)C-I···N Angle (°)Network Formation Success (%)
1D Chains2.812-2.941170-17895
2D Sheets2.855-3.004163-17785
3D Networks3.265-3.489171-17871

The ability of 3-amino-5-iodobenzoic acid to participate simultaneously in hydrogen bonding and halogen bonding interactions enables the construction of sophisticated three-dimensional networks with controlled topology and dimensionality [8] [12]. These networks demonstrate remarkable structural diversity, ranging from simple cubic architectures to complex interpenetrated frameworks [8]. The systematic variation of co-crystallization partners allows for fine-tuning of network properties while maintaining the fundamental structural reliability provided by the dual interaction motifs [2] [12].

Proton Transfer Systems in Co-Crystal Design

Proton transfer phenomena in co-crystal systems involving 3-amino-5-iodobenzoic acid represent a sophisticated approach to supramolecular design that leverages charge-assisted interactions for enhanced structural stability [13] [14]. These systems involve the transfer of protons from the carboxylic acid group to basic nitrogen-containing co-crystallization partners, resulting in the formation of ionic supramolecular assemblies [13] [15]. The resulting charge-assisted hydrogen bonds exhibit significantly enhanced strength compared to neutral hydrogen bonding interactions, enabling the formation of robust supramolecular architectures [3] [14].

The driving force for proton transfer in these systems depends critically on the relative proton affinity values of the acid and base components [14] [15]. Research has demonstrated that proton transfer occurs readily when the difference in proton affinity values exceeds specific threshold values, typically in the range of 2.0 to 2.7 units [14]. In systems where this threshold is not met, neutral co-crystals form instead, highlighting the importance of careful selection of co-crystallization partners [14].

Crystallographic studies of proton transfer systems involving 3-amino-5-iodobenzoic acid reveal characteristic structural features that distinguish them from neutral co-crystals [13] [14]. The formation of ionic assemblies results in shortened hydrogen bond distances, typically ranging from 2.605 to 2.646 angstroms for charge-assisted interactions compared to 2.675 to 2.818 angstroms for neutral systems [2] [14]. These shortened distances reflect the enhanced electrostatic attraction between oppositely charged components [13].

System TypeProton Affinity DifferenceH-Bond Distance (Å)Structural MotifStability Enhancement
Neutral Co-crystal< 2.02.675-2.818R²₂(8)Baseline
Proton Transfer2.0-2.72.605-2.646Ionic Chains2-3x
Full Ionization> 2.72.580-2.620Extended Networks3-5x

The structural consequences of proton transfer extend beyond simple changes in hydrogen bond distances to encompass fundamental alterations in supramolecular connectivity patterns [13] [15]. Proton transfer systems typically exhibit enhanced dimensionality compared to their neutral counterparts, with ionic interactions enabling the formation of extended one-dimensional chains and two-dimensional networks [13]. The charge-assisted nature of these interactions provides additional driving force for long-range structural order [14] [15].

The integration of proton transfer with halogen bonding interactions in systems containing 3-amino-5-iodobenzoic acid creates opportunities for the design of multifunctional supramolecular materials [2] [13]. The combination of ionic hydrogen bonding with halogen bonding enables the construction of hierarchical architectures where different interaction types operate at different length scales [13] [15]. This approach has been successfully employed to create materials with controllable proton conductivity and electronic properties [13].

Hierarchical Self-Assembly in Metal-Organic Frameworks

The incorporation of 3-amino-5-iodobenzoic acid into metal-organic framework structures enables the construction of hierarchical assemblies that combine the structural precision of coordination chemistry with the versatility of supramolecular interactions [16] [17]. These systems leverage the dual coordination capabilities of the carboxylic acid group and the amino substituent to create complex three-dimensional architectures with controlled porosity and functionality [17] [18]. The presence of the iodine atom provides additional opportunities for halogen bonding interactions that can influence framework topology and properties [18].

Metal-organic frameworks incorporating 3-amino-5-iodobenzoic acid demonstrate remarkable structural diversity, with framework topologies ranging from simple cubic networks to complex interpenetrated architectures [16] [17]. The coordination geometry around metal nodes plays a critical role in determining the overall framework structure, with octahedral coordination typically leading to highly connected three-dimensional networks [17]. The bent geometry of 3-amino-5-iodobenzoic acid contributes to framework flexibility and enables the formation of structures with lower symmetry compared to linear dicarboxylate ligands [17].

Research on hierarchical self-assembly in these systems has revealed the importance of surface functionalization and retrosynthetic design principles in controlling framework formation [16]. The amino group of 3-amino-5-iodobenzoic acid serves as a functionalization site that can be modified to introduce specific properties or recognition capabilities [17] [18]. The iodine substituent provides opportunities for post-synthetic modification through halogen bonding interactions or coordination to additional metal centers [18].

Framework TypeMetal NodeCoordination ModePore Size (Å)Surface Area (m²/g)
Cubic NetworksCd(II)Octahedral8-12800-1200
Layered StructuresCu(II)Square Planar6-10600-900
InterpenetratedZn(II)Tetrahedral4-8400-700

The hierarchical nature of these assemblies manifests in multiple length scales of organization, from the primary coordination sphere around metal nodes to secondary supramolecular interactions between framework components [16] [17]. The carboxylic acid groups of 3-amino-5-iodobenzoic acid coordinate to metal centers through well-defined coordination geometries, while the amino groups and iodine atoms participate in secondary interactions that influence framework stability and properties [17] [18]. This hierarchical organization enables the fine-tuning of framework characteristics through systematic variation of synthetic conditions and component selection [16].

The integration of halogen bonding interactions in metal-organic frameworks containing 3-amino-5-iodobenzoic acid has been shown to enhance framework stability and enable the construction of materials with unique properties [18]. The iodine atoms can participate in halogen bonding interactions with framework guests or neighboring framework units, providing additional structural reinforcement [18]. These interactions have been successfully exploited to create frameworks with enhanced catalytic activity and selective guest binding capabilities [18].

Interleukin-15 Receptor Alpha Inhibition Mechanisms

3-Amino-5-iodobenzoic acid demonstrates significant biological activity through its selective inhibition of interleukin-15 receptor alpha (IL-15Rα). The compound exhibits potent inhibitory effects with an IC50 value of 5 μM, representing a substantial improvement over previously identified benzoic acid derivatives [1]. The inhibition mechanism involves the compound's ability to target critical arginine residues within the IL-15Rα binding domain, specifically Arg24, Arg26, and Arg35 [1].

The molecular basis for this inhibition centers on the disruption of key salt bridges that stabilize the IL-15/IL-15Rα complex. Under normal physiological conditions, the IL-15/IL-15Rα interaction is maintained through two primary salt bridges: Arg26 of IL-15Rα with Glu53 of IL-15, and Arg35 of IL-15Rα with Glu46 of IL-15 [1]. These interactions are positioned approximately 8-9 Å apart and are crucial for the high-affinity binding between the cytokine and its receptor [1].

3-Amino-5-iodobenzoic acid interferes with this binding through a mechanism involving the carboxylic acid groups of the compound forming strong ionic interactions with the arginine residues of IL-15Rα. The compound's structure, featuring both amino and iodine substituents on the benzoic acid scaffold, provides an optimal spatial arrangement that allows simultaneous engagement of multiple arginine residues [1]. This multi-point binding significantly destabilizes the IL-15/IL-15Rα complex formation, thereby reducing the availability of functional IL-15 for downstream signaling.

The iodine substituent at the 5-position plays a crucial role in enhancing the compound's binding affinity through halogen bonding interactions . The large atomic radius and high polarizability of iodine enable it to form strong halogen bonds with electron-rich regions of the protein, particularly with the backbone oxygen atoms near the binding site . This additional binding mode contributes to the compound's superior activity compared to non-halogenated analogues.

In silico molecular docking studies have revealed that 3-amino-5-iodobenzoic acid achieves a binding free energy of approximately -12.5 kcal/mol when interacting with IL-15Rα, indicating very strong binding affinity [1]. The compound's binding pose shows the carboxylic acid group positioned to interact with Arg26 and Arg35 simultaneously, while the amino group provides additional hydrogen bonding stabilization [1].

Cytokine Secretion Regulation in Immune Cells

The inhibitory effects of 3-amino-5-iodobenzoic acid on IL-15Rα translates into significant modulation of cytokine secretion patterns in immune cells. Experimental studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that the compound effectively reduces the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-17 (IL-17) [1].

The regulation of cytokine secretion occurs through the disruption of IL-15-dependent signaling cascades. Under normal conditions, IL-15 binding to its receptor complex initiates a series of intracellular signaling events involving Janus kinase (JAK) activation and subsequent signal transducer and activator of transcription (STAT) phosphorylation [3] [4]. The JAK/STAT pathway is fundamental to cytokine-mediated gene expression and immune cell activation [5].

In the presence of 3-amino-5-iodobenzoic acid, the reduced formation of functional IL-15/IL-15Rα complexes leads to diminished JAK1 and JAK3 activation [3]. This reduction in kinase activity results in decreased phosphorylation of STAT5 proteins, which are critical transcription factors for cytokine-responsive genes [6]. The compound's interference with this pathway effectively reduces the transcriptional activation of genes encoding pro-inflammatory cytokines.

Quantitative analysis of cytokine secretion shows that 3-amino-5-iodobenzoic acid treatment at 5 μM concentration results in approximately 60-70% reduction in TNF-α secretion and 45-55% reduction in IL-17 production in stimulated PBMCs [1]. These effects are dose-dependent and show maximal inhibition at concentrations between 5-10 μM without significant cytotoxicity.

The compound also influences the secretion of other cytokines within the IL-15 signaling network. Studies have shown reduced production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2) in T cells treated with the compound [1]. This broader cytokine suppression profile suggests that 3-amino-5-iodobenzoic acid affects multiple aspects of T cell activation and function.

The mechanism of cytokine regulation extends beyond simple receptor blockade to include effects on intracellular cytokine trafficking and secretion. IL-15 is unique among cytokines in that it can be presented in both cis and trans configurations, with the trans-presentation mechanism being dominant in vivo [7]. The compound's ability to interfere with IL-15Rα function affects both modes of presentation, resulting in comprehensive suppression of IL-15-mediated responses.

Enzyme Active Site Interaction Dynamics

The molecular interactions between 3-amino-5-iodobenzoic acid and enzyme active sites involve multiple binding mechanisms that collectively contribute to its biological activity. The compound's ability to interact with various enzymes stems from its structural features, particularly the combination of hydrogen bond donors and acceptors with the halogen bonding capability of the iodine substituent.

The primary enzyme targets include members of the JAK family of tyrosine kinases, which are essential components of cytokine signaling pathways [4]. JAK1 and JAK3, which are specifically associated with IL-15 receptor signaling, represent key targets for the compound's inhibitory activity. The enzyme active sites of these kinases contain conserved structural motifs that facilitate ATP binding and catalytic activity [4].

Molecular dynamics simulations have revealed that 3-amino-5-iodobenzoic acid can bind to the ATP-binding pocket of JAK1 through a combination of hydrogen bonding and hydrophobic interactions [8]. The carboxylic acid group of the compound forms hydrogen bonds with key residues in the kinase active site, including conserved lysine and aspartate residues that are critical for ATP coordination [8]. The amino group provides additional hydrogen bonding interactions with backbone carbonyl oxygen atoms within the binding pocket.

The iodine substituent contributes to binding affinity through halogen bonding interactions with electron-rich regions of the enzyme active site. These interactions are particularly strong with sulfur atoms in cysteine residues and with the π-electron systems of aromatic residues such as tryptophan and tyrosine . The polarizable nature of iodine allows it to form directional interactions that complement the shape and electrostatic properties of the binding pocket.

Kinetic analysis of JAK1 inhibition by 3-amino-5-iodobenzoic acid reveals a mixed-type inhibition pattern, suggesting that the compound can bind to both the free enzyme and the enzyme-substrate complex [8]. The apparent Ki values for JAK1 inhibition range from 3-8 μM, depending on the specific assay conditions and substrate concentrations used.

The compound also interacts with downstream enzymes in the IL-15 signaling pathway, including phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT) [9]. These interactions appear to be indirect, resulting from the upstream effects on JAK activation rather than direct enzyme inhibition. However, some evidence suggests that the compound may have weak direct inhibitory effects on these enzymes at higher concentrations.

STAT5 proteins, which function as both transcription factors and enzyme substrates, represent another important target for 3-amino-5-iodobenzoic acid interactions [6]. The compound can interfere with STAT5 phosphorylation at the critical tyrosine 694 residue, which is essential for transcriptional activation [10]. This interference occurs through competitive binding to the SH2 domain of STAT5, preventing its recruitment to phosphorylated receptor sites.

The enzyme interaction dynamics also involve effects on protein-protein interactions within multi-enzyme complexes. The IL-15 signaling pathway involves the formation of large protein complexes that include receptors, kinases, and adaptor proteins [4]. 3-Amino-5-iodobenzoic acid can disrupt these complexes by interfering with specific protein-protein interactions, particularly those involving the IL-15Rα subunit.

Structure-Activity Relationship (SAR) in Analogue Libraries

The structure-activity relationship analysis of 3-amino-5-iodobenzoic acid and related compounds reveals critical structural features that determine biological activity. Systematic evaluation of benzoic acid derivatives has identified key structural requirements for effective IL-15Rα inhibition and cytokine modulation [1] [11].

The benzoic acid core structure serves as an essential scaffold that provides the appropriate spatial arrangement for receptor binding. The carboxylic acid group is absolutely required for activity, as demonstrated by the complete loss of inhibitory activity when this group is replaced with esters, amides, or other functional groups [1]. The free carboxylic acid enables the formation of critical ionic interactions with arginine residues in the IL-15Rα binding site.

The positioning of the amino group at the 3-position relative to the carboxylic acid is crucial for optimal activity. Compounds with amino groups at the 2-position (ortho) or 4-position (para) show significantly reduced activity compared to the 3-position isomer [1]. This positional specificity reflects the precise geometric requirements for simultaneous engagement of multiple binding sites within the IL-15Rα pocket.

The iodine substituent at the 5-position provides optimal halogen bonding interactions while maintaining appropriate molecular size and lipophilicity. Comparative analysis of halogenated analogues shows the following activity order: iodine > bromine > chlorine > fluorine . This trend correlates with the polarizability and size of the halogen atoms, with iodine providing the strongest halogen bonding interactions.

Studies of the 5-position substituent reveal that the optimal activity requires a balance between electronic effects and steric considerations. Electron-withdrawing groups at this position generally enhance activity, while electron-donating groups reduce potency [11]. The size of the substituent is also critical, with moderately sized groups (such as iodine) showing optimal activity compared to very large or very small substituents.

The molecular weight and lipophilicity of the compound family show clear correlations with biological activity. Compounds with molecular weights in the range of 200-300 Da demonstrate optimal activity, with 3-amino-5-iodobenzoic acid (263.03 Da) falling within this optimal range . The calculated logP values for active compounds typically range from 1.5 to 2.5, indicating moderate lipophilicity that allows for appropriate membrane permeability while maintaining aqueous solubility.

Analogue libraries have been synthesized to explore modifications at each position of the benzoic acid scaffold. Substitution at the 2-position with various groups (methyl, ethyl, halogen) generally reduces activity, likely due to steric hindrance with receptor binding [11]. The 4-position tolerates small substituents but shows reduced activity with larger groups. The 6-position appears to be less critical for activity, with various substituents showing minimal effects on potency.

The stereochemical considerations in this compound series are relatively straightforward due to the planar nature of the benzoic acid scaffold. However, conformational flexibility around the carboxylic acid group can influence binding affinity. Computational studies suggest that the compound adopts a preferred conformation in the bound state that maximizes favorable interactions with the receptor [1].

Metabolic stability analysis of the analogue series reveals that halogenated derivatives generally show improved stability compared to non-halogenated compounds. The iodine substituent appears to protect against certain metabolic transformations, potentially contributing to improved in vivo activity . However, the amino group remains susceptible to oxidative metabolism, which may limit the duration of biological activity.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of new analogues based on calculated molecular descriptors. These models indicate that electronic properties (particularly the charge distribution around the carboxylic acid group), molecular size parameters, and lipophilicity indices are the most important predictors of biological activity [11].

XLogP3

1.4

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3-Amino-5-iodorobenzoic acid

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Last modified: 08-15-2023

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